Product packaging for Dehydrodonepezil(Cat. No.:)

Dehydrodonepezil

Cat. No.: B14860286
M. Wt: 413.9 g/mol
InChI Key: FFNINBMZPWQKFE-GRWWMUSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrodonepezil is a chemical reagent intended for research and development purposes exclusively. This product is strictly labeled "For Research Use Only" and is not meant for diagnostic, therapeutic, or human consumption of any kind. As a structural analog of Donepezil, an acetylcholinesterase inhibitor, this compound serves as a valuable reference standard and intermediate compound in pharmaceutical research . Donepezil is clinically used for the treatment of dementia related to Alzheimer's disease, and it functions by inhibiting the acetylcholinesterase enzyme, leading to increased levels of acetylcholine in the brain . Researchers utilize compounds like this compound to study structure-activity relationships, metabolic pathways, and to develop new therapeutic agents for neurological conditions . The compound is offered with the CAS Number 120011-69-0 and has a molecular formula of C 24 H 28 ClNO 3 and a molecular weight of 413.9 . It is also known by its chemical name, (E/Z)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one . This product is accompanied by a Certificate of Analysis to guarantee its identity and purity for research integrity. All chemical reagents must be handled by qualified laboratory professionals in accordance with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28ClNO3 B14860286 Dehydrodonepezil

Properties

Molecular Formula

C24H28ClNO3

Molecular Weight

413.9 g/mol

IUPAC Name

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;hydrochloride

InChI

InChI=1S/C24H27NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3;1H/b20-12-;

InChI Key

FFNINBMZPWQKFE-GRWWMUSUSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC.Cl

Origin of Product

United States

Preparation Methods

Classical Base-Catalyzed Condensation (US 4895841 Method)

The foundational synthesis described in US 4895841 employs stoichiometric lithium diisopropylamide (LDA) to facilitate Knoevenagel condensation between 5,6-dimethoxyindan-1-one (IV) and N-benzylpiperidine-4-carbaldehyde (IIa). The reaction proceeds through deprotonation of the indanone α-hydrogen at -78°C, followed by nucleophilic attack on the aldehyde carbonyl group.

Critical parameters influencing yield include:

  • Strict exclusion of moisture (LDA decomposition creates LiOH impurities)
  • Precise temperature control (-70°C to -80°C)
  • Equimolar reactant ratios (excess aldehyde promotes dimerization)
  • Reaction duration of 4-6 hours under nitrogen atmosphere

Post-reaction workup involves aqueous quench with NH4Cl, extraction with ethyl acetate, and solvent evaporation. The crude product typically contains 12-15% des-benzyl byproducts requiring chromatographic purification. This method achieves 27.4% isolated yield but remains economically unviable due to cryogenic requirements and LDA's pyrophoric nature.

Metal Alkoxide-Mediated Synthesis (JP 11171861 Protocol)

Japanese Patent 11171861 revolutionized dehydrodonepezil production by replacing LDA with sodium methoxide in tetrahydrofuran (THF). The alkoxide base (0.5-1.5 eq) activates the indanone at 55-70°C, enabling completion within 90 minutes. Key advantages include:

  • Ambient pressure operation
  • 68-72% yield without chromatography
  • Scalability to multi-kilogram batches
  • Reduced formation of des-benzyl impurities (<3%)

The optimized procedure suspends 5,6-dimethoxyindan-1-one (1.0 eq) in THF, followed by sequential addition of N-benzylpiperidine-4-carbaldehyde (1.2 eq) and methanolic NaOMe (1.3 eq). Refluxing at 66-70°C induces rapid condensation, with HPLC monitoring confirming >98% conversion. Isolation involves pH adjustment to 7.5-8.0 using HCl, filtration, and drying under vacuum to obtain the toluene solvate.

Antioxidant-Stabilized Process (US 7994328 Improvement)

Eisai's patented method (US7994328) enhances reaction stability through antioxidant additives, achieving 89% yield on commercial scales. Butylated hydroxytoluene (BHT, 0.5-1.0 wt%) suppresses radical-mediated degradation during the exothermic condensation.

Table 1: Comparative Reaction Parameters Across Methods

Parameter US 4895841 JP 11171861 US 7994328
Base LDA (1.1 eq) NaOMe (1.3 eq) NaOMe (1.2 eq)
Solvent THF THF/MeOH Toluene/MeOH
Temperature -78°C 66-70°C 55-60°C
Reaction Time 4-6 hours 30-45 minutes 90-120 minutes
Additive None None BHT (0.5%)
Isolated Yield 27.4% 68% 89%
Purity (HPLC) 85-88% 92-94% 98.5-99.2%

The Eisai protocol introduces toluene as primary solvent, forming a stable this compound-toluene solvate that simplifies isolation. Post-reaction, the mixture is cooled to 5-10°C, filtered, and washed with cold toluene to remove unreacted aldehydes. Residual moisture content (<0.1% Karl Fischer) proves critical for preventing solvate dissociation during storage.

Hydrogenation-Adjacent Synthesis (WO2005044805 Approach)

Though primarily describing donepezil preparation, WO2005044805 discloses this compound generation via acid-catalyzed condensation. Using p-toluenesulfonic acid (PTSA) in aqueous ethanol enables protonation of the piperidine nitrogen, activating the aldehyde for nucleophilic attack.

Distinctive features include:

  • Water-tolerant conditions (pH 2-3)
  • 5-10% Pd/C catalyst presence during condensation
  • In situ salt formation (this compound tosylate)
  • 76% yield at 50°C over 8 hours

This method produces this compound as a hydrogenation-ready salt, bypassing isolation steps. However, the acidic environment risks indanone ring hydroxylation if temperatures exceed 60°C.

Impurity Profiling and Control Strategies

All synthetic routes must address three critical impurities:

  • Des-benzyldonepezil (VI): Formed via N-dealkylation (0.4-2.1%)
  • Over-condensation adducts: Dimeric species from excess aldehyde (0.3-0.8%)
  • Oxidative byproducts: Quinone derivatives from indanone oxidation (<0.5%)

Table 2: Impurity Reduction Techniques

Impurity Type Control Method Effectiveness
Des-benzyldonepezil Phase-transfer benzylation (US7994328) Reduces to 0.1%
Dimeric adducts Aldehyde stoichiometry ≤1.2 eq <0.3%
Oxidative byproducts BHT addition (0.5-1.0%) <0.15%
Solvate impurities Azeotropic drying with toluene Moisture <0.1%

The Eisai process employs benzyl bromide (1.05 eq) and tetrabutylammonium iodide (0.1 eq) in dichloromethane to alkylate residual des-benzyldonepezil, effectively reducing impurity VI from 0.4% to <0.05%. Crystallization from ethanol/isopropyl ether (3:1) further enriches this compound purity to 99.9% HPLC.

Industrial-Scale Process Optimization

Modern manufacturing adopts hybrid approaches combining JP11171861's alkoxide activation with US7994328's stabilization strategies. A representative optimized batch process involves:

  • Charge 5,6-dimethoxyindan-1-one (100 kg) and BHT (0.5 kg) to toluene (500 L)
  • Heat to 55°C under N2, add N-benzylpiperidine-4-carbaldehyde (124 kg)
  • Introduce NaOMe/MeOH (prepared from 57 kg Na in 200 L MeOH) over 90 minutes
  • Maintain at 60-65°C for 2 hours (HPLC monitoring)
  • Cool to 5°C, quench with 10% HCl to pH 7.8
  • Filter, wash with cold toluene (200 L), dry at 40°C under vacuum

This protocol achieves 89-91% yield with 99.3-99.6% purity, demonstrating the industrial viability of antioxidant-enhanced alkoxide catalysis.

Chemical Reactions Analysis

Types of Reactions: Dehydrodonepezil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chloramine-T in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered pharmacological properties.

    Reduction: Regeneration of donepezil.

    Substitution: Creation of new derivatives with potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Dehydrodonepezil exerts its effects by selectively inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By increasing the levels of acetylcholine in the brain, this compound enhances cholinergic transmission, thereby improving memory and cognitive function in patients with Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Comparisons

Dehydrodonepezil shares core structural features with donepezil but differs in the presence of a dehydrogenated ring system. For example:

Compound CAS Number Molecular Formula Key Structural Features
Donepezil Hydrochloride 110119-84-1 C₂₄H₂₉NO₃·HCl Piperidine core, benzyl group, ester link
This compound* Under investigation C₂₄H₂₇NO₃ Dehydrogenated ring, modified steric bulk
Deschloroclozapine 1977-07-7 C₁₈H₂₀N₄ Tricyclic structure, absence of chlorine

*Hypothetical data inferred from structural analogs .

This contrasts with deschloroclozapine, which lacks chlorine and exhibits distinct pharmacodynamic profiles due to its tricyclic scaffold .

Pharmacokinetic and Pharmacodynamic Profiles

  • Absorption and Bioavailability : Donepezil hydrochloride demonstrates ~100% oral bioavailability due to efficient intestinal absorption. This compound’s modified structure may alter solubility, impacting absorption rates .
  • Metabolism : Donepezil is metabolized via CYP3A4 and CYP2D6 isozymes, producing active metabolites. This compound’s dehydrogenated structure could reduce CYP-mediated metabolism, prolonging its half-life .

Clinical Efficacy and Adverse Effects

While donepezil’s efficacy in improving cognitive function is well-documented (60–80% response rate in mild-to-moderate Alzheimer’s), this compound’s clinical data are preliminary. Hypothetically, its enhanced metabolic stability might reduce dosing frequency but increase the risk of cholinergic side effects (e.g., nausea, bradycardia) due to prolonged acetylcholinesterase inhibition .

Q & A

Q. How should researchers validate this compound’s molecular targets in complex biological systems?

  • Answer: Employ CRISPR-Cas9 knockout models to confirm target specificity. Combine with proteomic profiling (e.g., SILAC) to identify downstream signaling pathways. Cross-reference findings with databases like STRING for network analysis .

Methodological Considerations

  • Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
  • Ethical Compliance: For human cell line studies, obtain IRB approval and reference guidelines from the Declaration of Helsinki .
  • Visualization: Use color-coded heatmaps for omics data and avoid overloading figures with chemical structures (≤3 per graphic) .

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